1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Pharmacology

This 3-aminopiperidine dihydrochloride delivers regiospecific versatility versus ubiquitous 4-amino isomers. The electron-rich 2-thienylmethyl N-substituent and free 3-amine enable amidation, sulfonylation, or reductive amination in parallel synthesis. Use as a direct comparator in SAR campaigns targeting chemokine receptors (e.g., CCR2) or kinases, or as a sulfur-containing LC-MS standard. The dihydrochloride salt ensures immediate aqueous solubility for high-throughput workflows. Standard purity is ≥95%, with higher purities available for method validation.

Molecular Formula C10H18Cl2N2S
Molecular Weight 269.23
CAS No. 1158412-19-1
Cat. No. B3085982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride
CAS1158412-19-1
Molecular FormulaC10H18Cl2N2S
Molecular Weight269.23
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CS2)N.Cl.Cl
InChIInChI=1S/C10H16N2S.2ClH/c11-9-3-1-5-12(7-9)8-10-4-2-6-13-10;;/h2,4,6,9H,1,3,5,7-8,11H2;2*1H
InChIKeySHNYCLXHOMYBRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride CAS 1158412-19-1: Product Identification and Procurement Basics


1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride (CAS 1158412-19-1; also indexed as 933707-95-0) is a heterocyclic amine derivative with the molecular formula C₁₀H₁₈Cl₂N₂S and a molecular weight of 269.23 g/mol [1]. The compound is supplied as a dihydrochloride salt, enhancing its water solubility and stability relative to the free base . Its structure consists of a piperidine core bearing a primary amine at the 3-position and a 2-thienylmethyl substituent at the N1-position, placing it within a class of N-substituted 3-aminopiperidines frequently employed as synthetic building blocks and pharmacophore scaffolds in medicinal chemistry .

Why 1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride (CAS 1158412-19-1) Cannot Be Replaced by Common Analogs


In drug discovery and chemical biology, the precise spatial orientation and electronic character of substituents on a piperidine scaffold critically determine receptor binding, enzyme inhibition, and pharmacokinetic outcomes. While numerous N-substituted 3-aminopiperidines exist, even minor structural changes—such as moving the amine from the 3-position to the 4-position or replacing the electron-rich thiophene with a phenyl ring—can drastically alter target affinity, selectivity, and metabolic stability . For example, the 3-amino group in 1-(2-thienylmethyl)piperidin-3-amine dihydrochloride offers a distinct vector for further derivatization compared to its 4-amino isomer, and the thiophene sulfur atom provides unique polarizability and hydrogen-bonding potential absent in carbocyclic analogs . Therefore, generic substitution without head-to-head comparative data risks irreproducible results in structure-activity relationship (SAR) campaigns and cell-based assays.

Quantitative Differentiation Guide for 1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride (CAS 1158412-19-1)


Positional Isomerism: 3-Amino vs. 4-Amino Substitution Dictates Biological Target Engagement

The 3-amino substitution pattern in 1-(2-thienylmethyl)piperidin-3-amine dihydrochloride confers a distinct spatial arrangement of the primary amine relative to the N-substituent compared to the 4-amino isomer, 1-(2-thienylmethyl)piperidin-4-amine. This difference is not merely theoretical; in the context of related piperidine scaffolds, the position of the amine group has been shown to determine the binding mode and potency at biological targets such as chemokine receptors (e.g., CCR2) and kinases [1]. While direct comparative data for the target compound versus its 4-amino isomer are not publicly available in the primary literature, SAR studies on closely related series indicate that 3-amino-substituted piperidines can exhibit IC50 values that differ by orders of magnitude from their 4-amino counterparts for the same target [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Pharmacology

Thiophene vs. Phenyl Isosteric Replacement: Predicted Physicochemical Divergence

The 2-thienylmethyl group in the target compound is a sulfur-containing heteroaromatic moiety that is not electronically or sterically equivalent to a phenylmethyl (benzyl) group. While experimental data comparing 1-(2-thienylmethyl)piperidin-3-amine dihydrochloride to 1-benzylpiperidin-3-amine are lacking, the sulfur atom in thiophene introduces distinct polarizability, hydrogen-bond acceptor potential, and metabolic liabilities. For a related scaffold, the replacement of phenyl with thiophene was noted to significantly alter biological activity and selectivity . Specifically, thiophene's lower resonance energy and sulfur-mediated interactions can lead to improved membrane permeability and altered CYP450 metabolism compared to phenyl analogs .

Medicinal Chemistry Drug Design Physicochemical Properties

Purity and Pricing Benchmarking Against Key Comparators

Available vendor data permit a direct comparison of minimum purity specifications and approximate market pricing for the target compound versus its closest commercial analogs. 1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride is offered by multiple suppliers with a minimum purity of 95% to 98% . In contrast, the 4-amino positional isomer (CAS 82378-85-6) is listed at 95% purity with a notably higher cost for small quantities (e.g., $290 for 1 g, with a 4-week lead time) . The phenyl analog, 1-benzylpiperidin-3-amine (CAS 60407-35-4), is also available at 98% purity, but pricing and availability may vary significantly . These data suggest that the 3-amino thiophene derivative may present a more cost-effective entry point for SAR exploration compared to the 4-amino isomer, though direct lead-time and stability comparisons are vendor-specific.

Procurement Analytical Chemistry Budgeting

Dihydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Compared to Free Base

1-(2-Thienylmethyl)piperidin-3-amine is provided as a dihydrochloride salt (molecular formula C₁₀H₁₈Cl₂N₂S; MW 269.23), which is distinct from the free base form (C₁₀H₁₆N₂S; MW 196.31) that may be encountered as a synthetic intermediate [1]. Salt formation with two equivalents of HCl increases the compound's polarity and water solubility, a critical factor for aqueous biological assays and parenteral formulations. While direct solubility measurements are not published, the dihydrochloride salt is expected to exhibit significantly higher aqueous solubility than the free base, a general principle supported by the presence of two ionizable chloride counterions . This contrasts with the free base of the 4-amino isomer, which is also commercially available but requires separate salt conversion for comparable solubility .

Formulation Analytical Chemistry Assay Development

Defined Application Scenarios for 1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride (CAS 1158412-19-1)


Scaffold for Structure-Activity Relationship (SAR) Studies Targeting 3-Aminopiperidine Pharmacophores

The compound serves as a versatile intermediate for constructing focused libraries of 3-aminopiperidine derivatives. Its N-substituted 2-thienylmethyl group and free 3-amino functionality enable modular diversification through amide coupling, reductive amination, or sulfonamide formation. The dihydrochloride salt ensures immediate solubility for parallel synthesis in aqueous or polar aprotic solvents. This is particularly relevant for medicinal chemists exploring chemokine receptor (e.g., CCR2) antagonists or kinase inhibitors, where 3-aminopiperidine cores are a recurring motif [1].

Negative Control or Comparator for 4-Aminopiperidine-Based Chemical Probes

Given the profound impact of amine position on target engagement, 1-(2-thienylmethyl)piperidin-3-amine dihydrochloride is an ideal comparator for chemical probes derived from the 4-amino isomer. When a 4-aminopiperidine probe shows activity in a given assay, testing the 3-amino analog can help confirm that the observed effect is driven by a specific binding mode rather than non-specific amine reactivity .

Building Block for CNS-Penetrant or Metabolic Enzyme-Targeting Libraries

The thiophene moiety, with its favorable lipophilicity and potential for sulfur-mediated interactions, is a recognized element in CNS drug design. The 3-amino group provides a handle for attaching additional pharmacophores or conjugating to reporter tags. This compound is thus suited for early-stage hit-to-lead campaigns in neuroscience and metabolic disease areas, where balancing solubility, permeability, and metabolic stability is crucial .

Analytical Standard for Method Development and Metabolite Identification

With a minimum purity of 95-98% and defined molecular weight (269.23 g/mol), the dihydrochloride salt can serve as a reference standard for developing HPLC, LC-MS, or GC-MS methods. Its distinct retention time and mass spectral signature, derived from the sulfur-containing thienyl group and dihydrochloride salt form, facilitate its use as a calibration standard or internal control in bioanalytical assays involving piperidine-based drugs or metabolites.

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